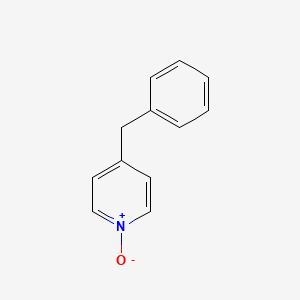

Pyridine, 4-(phenylmethyl)-, 1-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTWGZHROYJTNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=[N+](C=C2)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40311288 | |

| Record name | 4-Benzyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40311288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7259-53-2 | |

| Record name | Pyridine, 4-(phenylmethyl)-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7259-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC241067 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Benzyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40311288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyridine N Oxides and Analogues

Direct Oxidation of Pyridine (B92270) Derivatives

The most straightforward and common method for the preparation of pyridine N-oxides is the direct oxidation of the nitrogen atom in the pyridine ring. This transformation can be accomplished using a range of oxidizing agents, each with its own advantages in terms of reactivity, selectivity, and reaction conditions.

Peroxy acids, particularly meta-chloroperoxybenzoic acid (m-CPBA), are highly effective and widely used reagents for the N-oxidation of pyridines. arkat-usa.orgorganic-chemistry.org The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) at or below room temperature. google.com The peracid delivers an oxygen atom directly to the nucleophilic nitrogen of the pyridine ring in a concerted process. masterorganicchemistry.com This method is known for its high efficiency and good yields. For example, various substituted pyridines, including those with electron-donating or electron-withdrawing groups, undergo smooth conversion to their corresponding N-oxides. arkat-usa.orggoogle.com The primary challenge with this method can be the removal of the carboxylic acid byproduct, m-chlorobenzoic acid, from the reaction mixture. thieme-connect.de

Hydrogen peroxide (H₂O₂) is an attractive oxidant due to its low cost and the fact that its only byproduct is water, making it an environmentally friendly option. bme.hu When used in combination with a carboxylic acid like acetic acid, it forms a peroxy acid in situ which then acts as the oxidizing agent. umich.eduorgsyn.org This classic method is effective, though it may require elevated temperatures to proceed at a practical rate. bme.hugoogle.com

A more modern and highly efficient catalytic system employs hydrogen peroxide in the presence of a catalyst such as methyltrioxorhenium (MTO). arkat-usa.orgumich.edu This system can achieve high yields of pyridine N-oxides under mild conditions. arkat-usa.org The MTO catalyst is particularly effective for 3- and 4-substituted pyridines, which typically give high yields of the corresponding N-oxides with low catalyst loading (0.2-0.5 mol%). arkat-usa.org However, the MTO-catalyzed method can be sensitive to steric hindrance, and its efficiency may decrease with pyridines bearing bulky substituents at the 2-position. thieme-connect.de

Dioxiranes, such as dimethyldioxirane (B1199080) (DMD), and oxaziridines are powerful, yet selective, oxidizing agents. arkat-usa.orgumich.edu These three-membered ring peroxides are known for their ability to perform clean oxidations under neutral and mild conditions, often at low temperatures. iupac.orgorganicchemistrydata.org Dioxiranes act as electrophilic oxygen sources for the oxidation of pyridines, providing a quantitative conversion in some cases. umich.edu Similarly, perfluoro-(cis-2,3-dialkyloxaziridines) have been shown to be versatile oxidizing agents capable of N-oxidation. arkat-usa.orgnih.gov These reagents are advantageous as they are consumed in the reaction to form non-interfering byproducts like acetone (B3395972) (from DMD), simplifying product purification. organicchemistrydata.org

While the direct N-oxidation of pyridines using molecular oxygen (aerobic oxidation) is a sought-after green methodology, a significant related process involves the subsequent functionalization of benzylpyridine N-oxides using this approach. In this context, the N-oxide moiety of a pre-formed compound like 4-(phenylmethyl)pyridine 1-oxide acts as a built-in activator for the aerobic oxidation of the adjacent benzylic methylene (B1212753) group. uantwerpen.be

A copper-catalyzed system using molecular oxygen can effectively oxidize the benzylic C-H bond of 2- and 4-benzylpyridine (B57826) N-oxides to the corresponding benzoylpyridine N-oxides. uantwerpen.beresearchgate.net This reaction proceeds smoothly without the need for additives that are typically required for the oxidation of the parent benzylpyridines. uantwerpen.be Research has shown that 2-benzylpyridine (B1664053) N-oxides are generally more reactive than their 4-benzyl isomers, such as the parent compound for "Pyridine, 4-(phenylmethyl)-, 1-oxide". uantwerpen.be The reaction yield is influenced by electronic factors; electron-withdrawing groups on the phenyl or pyridine rings tend to promote the reaction, while electron-donating groups can inhibit the process. uantwerpen.be

| Entry | Substrate (4-Benzylpyridine N-oxide) | Yield of Ketone (%) |

| 1 | Unsubstituted | 71 |

| 2 | 4-Methoxy (on phenyl ring) | 52 |

| 3 | 4-Trifluoromethyl (on phenyl ring) | 88 |

| 4 | 4-Cyano (on phenyl ring) | 75 |

| 5 | 2-Chloro (on pyridine ring) | 59 |

Table 1: Selected results for the copper-catalyzed aerobic oxidation of substituted 4-benzylpyridine N-oxides. Data sourced from Sterckx et al. uantwerpen.be

Ring Transformation Strategies (e.g., from Isoxazoles)

Pyridine N-oxides can also be synthesized through the chemical transformation of other heterocyclic ring systems. One notable strategy involves the rearrangement of isoxazole (B147169) derivatives. arkat-usa.org For instance, certain 5-cyanomethyl-2-isoxazolines react in the presence of a catalytic amount of a base, such as 1,5-diazobicyclo[5.4.0]undec-5-ene (DBU), to yield 6-substituted-2-aminopyridine N-oxides. arkat-usa.org

Another approach involves a rhodium carbenoid-induced ring expansion of isoxazoles, which can lead to the formation of highly functionalized pyridines through a process that may involve a dihydropyridine (B1217469) N-oxide intermediate. nih.gov A more direct route is the reaction of isoxazoles with electron-rich olefins like enamines. This transformation can proceed via an inverse electron-demand hetero-Diels-Alder reaction, which, after the initial cycloaddition, can form an N-oxide intermediate that is subsequently reduced in situ to the pyridine. rsc.org Under the right conditions, this N-oxide intermediate can potentially be isolated.

Cycloaddition Reactions in Pyridine N-Oxide Synthesis

Cycloaddition reactions provide a powerful method for constructing the pyridine ring itself, often generating a pyridine N-oxide or a precursor as an intermediate. arkat-usa.orgumich.edu A key example that directly leads to the N-oxide structure is the inverse electron-demand hetero-Diels-Alder reaction between an isoxazole and an enamine. rsc.org

In this process, the isoxazole acts as the azadiene component, reacting with the electron-rich enamine dienophile. rsc.orgbaranlab.org The initial [4+2] cycloaddition forms a bicyclic intermediate. This intermediate is unstable and undergoes ring-opening, followed by the elimination of an amine, to generate a pyridine N-oxide. rsc.org This N-oxide can then be the final product or be subjected to in situ reduction to afford the corresponding pyridine. This strategy allows for the regioselective construction of substituted pyridines from readily available starting materials. rsc.org

De Novo Synthetic Routes to Substituted Pyridine N-Oxides

De novo synthesis, the construction of the pyridine ring from acyclic precursors, represents a powerful strategy for accessing highly substituted pyridine scaffolds. illinois.educhemrxiv.org While many methods focus on the synthesis of the pyridine core which is subsequently oxidized, integrated approaches are also being explored. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. illinois.edu

Classical methods like the Chichibabin pyridine synthesis, which involves the condensation of aldehydes or ketones with ammonia (B1221849), remain industrially significant for producing simple pyridines that can be later oxidized. researchgate.net More advanced strategies provide access to complex substitution patterns that are difficult to achieve through functionalization of a pre-existing pyridine ring. These methods often involve multi-component reactions, cycloadditions, or electrocyclizations to build the heterocyclic core. illinois.eduscripps.edu

Key de novo approaches that lead to pyridines (which are precursors to their N-oxides) include:

Hantzsch Dihydropyridine Synthesis: A well-established method involving the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source, followed by oxidation to the pyridine ring. researchgate.net

Diels-Alder-like Reactions: The reaction of a diene or an enyne with a nitrile, often catalyzed by a transition metal, can lead to tri- and tetrasubstituted pyridines. illinois.edu

[4+2] Cycloadditions: Involving heteroatomic dienes, these reactions can increase regioselectivity and provide access to highly substituted heterocyclic derivatives that are otherwise inaccessible. researchgate.net

Liebeskind Pyridine Synthesis: This method has been effectively used for creating demanding tetrasubstituted pyridine cores, as demonstrated in the synthesis of certain limonoid alkaloids. chemrxiv.org

Once the substituted pyridine is formed, N-oxidation is typically achieved using common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. mdpi.com The N-oxide group is a valuable synthetic handle, as it is more reactive toward both electrophilic and nucleophilic reagents than the parent pyridine, enabling further functionalization at the 2- and 4-positions. scripps.edusemanticscholar.org

Chemoenzymatic and Enantioselective Synthesis of Pyridine N-Oxide Derivatives

The demand for optically enriched chiral pyridine frameworks, prevalent in many drug candidates, has driven the development of asymmetric synthetic methods. nih.govchemrxiv.org Chemoenzymatic and enantioselective approaches offer precise control over stereochemistry, which is often difficult to achieve through classical synthesis.

Chemoenzymatic Synthesis: This strategy combines enzymatic reactions with chemical synthesis to produce enantiopure compounds. For instance, a series of enantiopure 2,2'-bipyridines have been synthesized from cis-dihydrodiol metabolites of 2-chloroquinolines, which are produced by enzymes from Pseudomonas putida and Sphingomonas species. nih.gov These chiral bipyridines can be oxidized to their corresponding N-oxide and N,N'-dioxide derivatives. nih.gov These chiral N-oxides have proven to be effective enantioselective organocatalysts in reactions like the asymmetric allylation of aldehydes, yielding allylic alcohols with high enantiomeric excess (up to 86% ee). nih.gov

Another notable biocatalytic system utilizes a soluble di-iron monooxygenase, PmlABCDEF, produced in Pseudomonas species. This whole-cell biocatalysis system performs regioselective oxidation of various aromatic substrates to their corresponding N-oxides under environmentally benign conditions, achieving high substrate conversion and product yields. researchgate.net

Enantioselective Catalysis: Asymmetric N-oxidation can be achieved using chiral catalysts that differentiate between prochiral centers or faces of the pyridine molecule. A biomolecule-inspired approach employs aspartic acid-containing peptides as catalysts. nih.gov In this system, the aspartyl side chain shuttles between a free acid and a peracid form, facilitating the enantioselective oxygen transfer to the pyridine nitrogen. nih.govchemrxiv.org This method has been successfully applied to the desymmetrization of bis(pyridine) substrates that have a remote pro-stereogenic center. nih.gov

The nucleophilicity of the oxygen atom in pyridine N-oxides makes them strong Lewis bases, capable of activating organosilicon reagents. mdpi.com This property is exploited in the development of chiral N-oxide organocatalysts for reactions such as the Sakurai–Hosomi–Denmark-type allylation of aldehydes. mdpi.com

| Catalyst/Enzyme System | Reaction Type | Substrate Example | Product Example | Key Finding/Result | Reference |

|---|---|---|---|---|---|

| Di-iron monooxygenase (PmlABCDEF) | Biocatalytic N-oxidation | Pyridine, Pyrazine (B50134) | Pyridine-1-oxide, Pyrazine-1-oxide | High productivity (up to 19.1 g/L) and regioselectivity under benign conditions. | researchgate.net |

| Chiral 2,2'-bipyridine (B1663995) N,N'-dioxides | Organocatalytic Asymmetric Allylation | Aldehydes | Allylic Alcohols | Achieved high enantioselectivity (up to 86% ee). | nih.gov |

| Aspartic acid-containing peptides | Catalytic Enantioselective N-oxidation | Bis(pyridine) substrates | Optically enriched mono-N-oxides | Demonstrated effective desymmetrization of substrates with remote pro-stereogenic centers. | nih.govchemrxiv.org |

Microreactor-Based Synthesis for Enhanced Process Efficiency and Safety

The N-oxidation of pyridine derivatives often involves strong oxidizing agents and can be highly exothermic, posing significant safety risks, particularly on an industrial scale. researchgate.netbme.hu Microreactor technology, which utilizes continuous flow processing in small-scale channels, offers a compelling solution to these challenges by providing superior control over reaction parameters, enhancing safety, and improving efficiency. bme.huorganic-chemistry.org

A key advantage of microreactors is their high surface-area-to-volume ratio, which allows for rapid heat dissipation and precise temperature control, thereby minimizing the risk of thermal runaways and decomposition of oxidizing agents. researchgate.netbme.hu This technology enables the use of reaction conditions that would be unsafe in conventional batch reactors.

One highly effective system employs a packed-bed microreactor containing titanium silicalite (TS-1) as a catalyst with hydrogen peroxide (H₂O₂) as the oxidant. organic-chemistry.orgresearchgate.net This continuous flow process has been used for the N-oxidation of a wide range of pyridine derivatives, accommodating both electron-donating and electron-withdrawing substituents. organic-chemistry.org The system demonstrates remarkable efficiency, achieving yields of up to 99% with significantly shorter reaction times compared to batch processes. organic-chemistry.orgresearchgate.net Furthermore, the catalyst shows excellent stability, allowing for continuous operation for over 800 hours while maintaining its activity, highlighting its potential for large-scale production. organic-chemistry.orgresearchgate.net

The benefits of microreactor-based synthesis for pyridine N-oxides include:

Enhanced Safety: Minimizes risks associated with exothermic reactions and unstable reagents. bme.hu

Increased Efficiency: Drastically reduces reaction times and can lead to higher yields. organic-chemistry.org

Scalability: The process can be easily scaled up by numbering-up (running multiple microreactors in parallel). organic-chemistry.org

Greener Chemistry: Often uses safer and more environmentally friendly reagents like H₂O₂. researchgate.net

| Microreactor System | Oxidizing Agent | Key Advantages | Achieved Yield | Reference |

|---|---|---|---|---|

| Packed-bed microreactor with TS-1 catalyst | Hydrogen Peroxide (H₂O₂) | High efficiency, catalyst stability (>800h), operational safety, green process. | Up to 99% | organic-chemistry.orgresearchgate.net |

| Glass microreactor setup | Various popular oxidizing reagents | Avoids safety concerns from metal ion-catalyzed decompositions common in batch processes. | Not specified | researchgate.netbme.hu |

Chemical Reactivity and Mechanistic Investigations of Pyridine N Oxides

Electron-Donating and Electron-Withdrawing Effects of the N-Oxide Moiety on Ring Reactivity

The N-oxide group exhibits a dual electronic character that is central to its reactivity. thieme-connect.de It consists of a formally positive-charged nitrogen atom and a negative-charged oxygen atom. This dipole has profound effects on the aromatic ring:

Electron-Withdrawing Inductive Effect: The positively charged nitrogen atom exerts a strong electron-withdrawing inductive effect, deactivating the pyridine (B92270) ring towards electrophilic substitution, much like a pyridinium (B92312) ion.

Electron-Donating Mesomeric (Resonance) Effect: The negatively charged oxygen atom can donate electron density back into the pyridine ring via resonance. This donation is directed primarily to the ortho (C2, C6) and para (C4) positions.

This resonance-based electron donation renders the C2 and C4 positions more susceptible to electrophilic attack than in pyridine itself. Conversely, the combination of the inductive effect and the delocalization of the positive charge onto the C2 and C4 positions makes these sites highly electrophilic and thus vulnerable to nucleophilic attack. thieme-connect.descripps.eduresearchgate.net

The substituent on the pyridine ring can further modulate these effects. An electron-withdrawing group, such as a nitro group, enhances the electrophilicity of the ring carbons and stabilizes the N-O bond. nih.gov Conversely, an electron-donating group, like the methyl group, has the opposite effect. nih.gov In the case of 4-benzylpyridine (B57826) N-oxide, the benzyl (B1604629) group is generally considered to be weakly electron-donating, which would slightly enhance the electron density at the oxygen and the C2/C6 positions.

Deoxygenation Reactions of Pyridine N-Oxides

The removal of the oxygen atom from the N-oxide group, known as deoxygenation, is a common and synthetically important reaction to revert to the parent pyridine after the N-oxide has been used to direct other functionalizations. A variety of reagents and conditions can accomplish this transformation. arkat-usa.orgorganic-chemistry.org

In studies involving the copper-catalyzed aerobic oxidation of 4-benzylpyridine N-oxide, deoxygenation to 4-benzylpyridine was observed as a competing side reaction. uantwerpen.be However, targeted deoxygenation can be achieved with high efficiency. Common methods include the use of trivalent phosphorus compounds, such as phosphorus trichloride (B1173362) (PCl₃), or reducing metals like zinc in the presence of an ammonium (B1175870) salt. uantwerpen.be A chemoselective, palladium-catalyzed method using trialkylamines as transfer oxidants has also been developed, which tolerates a wide array of functional groups. organic-chemistry.org

| Reagent/System | Conditions | Typical Yield | Reference |

|---|---|---|---|

| PCl₃ | CHCl₃, 80°C, 1h | High | uantwerpen.be |

| Zn / NH₄Cl | THF, r.t. | High | uantwerpen.be |

| [Pd(OAc)₂]/dppf, Et₃N | MeCN, 140–160°C, Microwave | High | organic-chemistry.org |

| Indium / Pivaloyl Chloride | Room Temperature | High | organic-chemistry.org |

Nucleophilic Transformations at the Pyridine Core

The activation of the C2 and C4 positions by the N-oxide group is most effectively exploited in nucleophilic transformations. These reactions provide powerful methods for introducing a wide range of substituents onto the pyridine ring.

A prevalent mechanism for the functionalization of pyridine N-oxides involves the initial reaction of the nucleophilic N-oxide oxygen with an electrophilic activating agent. scripps.edu This "O-derivatization" converts the oxygen into a good leaving group, facilitating a subsequent nucleophilic attack on the activated C2 or C4 position of the pyridine ring. scripps.eduyoutube.com

A versatile method for this transformation employs bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBroP) as the activating agent. acs.org For instance, 4-benzoylpyridine (B1666322) N-oxide, a derivative of the title compound, reacts with various oxygen and nitrogen nucleophiles in the presence of PyBroP under mild conditions to yield a range of 2-substituted pyridine products. uantwerpen.be This highlights the synthetic utility of activating the N-oxide to facilitate the introduction of diverse functional groups.

| Activating Agent | Nucleophile | Position of Attack | Reference |

|---|---|---|---|

| PyBroP | O- and N-nucleophiles | C2 | uantwerpen.beacs.org |

| (CH₃)₂NCOCl | CN⁻ | C2 | chem-soc.si |

| TFAA (Trifluoroacetic anhydride) | Pyridine | C2 | thieme-connect.com |

| POCl₃ | Cl⁻ | C2, C4 | scripps.edu |

Direct nucleophilic aromatic substitution (SNAr) on an unsubstituted pyridine N-oxide ring is uncommon. This pathway typically requires the presence of a good leaving group, such as a halide, at the position of attack. The N-oxide group significantly accelerates SNAr reactions compared to the corresponding non-oxidized pyridines by stabilizing the negatively charged Meisenheimer intermediate. scripps.edu Therefore, for a compound like 2-chloro-4-benzylpyridine N-oxide, nucleophilic substitution of the chloride would be significantly faster than in its 2-chloro-4-benzylpyridine counterpart.

The conversion of pyridine N-oxides into 2-aminopyridines is a valuable synthetic transformation, providing access to a crucial class of compounds in medicinal chemistry. morressier.com These reactions generally proceed via the O-derivatization mechanism. One efficient method involves the reaction of a pyridine N-oxide with an activated isocyanide in the presence of a silyl (B83357) triflate, such as TMSOTf. nih.govnih.gov This forms an N-formylaminopyridine intermediate, which can be hydrolyzed under mild acidic conditions to yield the desired 2-aminopyridine. nih.gov This method is notable for its good yields and tolerance of various functional groups, including electron-withdrawing substituents. nih.govnih.gov Other methods utilize phosphonium (B103445) salts or anhydrides to activate the N-oxide for subsequent amination. thieme-connect.comresearchgate.net

| Reagents | Key Intermediate | Product | Reference |

|---|---|---|---|

| Isocyanide, TMSOTf; then H₃O⁺ | N-formylaminopyridine | 2-Aminopyridine | nih.govnih.gov |

| TFAA, Pyridine; then Hydrazine | N-(2-Pyridyl)pyridinium salt | 2-Aminopyridine | thieme-connect.comresearchgate.net |

| PyBroP, Amine | Phosphonium-activated N-oxide | N-Substituted 2-aminopyridine | researchgate.net |

The introduction of a cyano group, particularly at the C2 position, is another important transformation of pyridine N-oxides. thieme-connect.de This reaction, often referred to as the Reissert-Henze reaction, typically involves treating the N-oxide with a cyanide source, such as potassium cyanide (KCN) or trimethylsilyl (B98337) cyanide (TMSCN), and an acylating agent like dimethylcarbamoyl chloride or benzoyl chloride. chem-soc.siresearchgate.net The acylating agent activates the N-oxide, and the cyanide ion then attacks the electron-deficient C2 position. A subsequent elimination step rearomatizes the ring and yields the 2-cyanopyridine (B140075) derivative. chem-soc.si For example, 4-amidopyridine N-oxide can be directly converted to 2-cyano-4-amidopyridine in good yield using potassium cyanide and dimethylcarbamoyl chloride. chem-soc.siresearchgate.net

| Cyanide Source | Activating Agent | Solvent/Temp | Product Type | Reference |

|---|---|---|---|---|

| KCN | (CH₃)₂NCOCl | CH₃CN, 120°C | 2-Cyanopyridine | chem-soc.siresearchgate.net |

| TMSCN | (CH₃)₂NCOCl | - | 2-Cyanopyridine | uantwerpen.be |

| Zn(CN)₂ | (CH₃)₂NCOCl | CH₃CN, 120°C | 2-Cyanopyridine | researchgate.net |

| KCN | TFAA / HNO₃ | - | 2-Cyanopyridine | thieme-connect.de |

Electrophilic Transformations and Substitutions

The presence of the N-oxide functional group significantly influences the reactivity of the pyridine ring towards electrophiles. The formally negatively charged oxygen atom can donate electron density into the aromatic system, particularly to the C2 (ortho) and C4 (para) positions. This electron donation makes the pyridine N-oxide ring more susceptible to electrophilic aromatic substitution (EAS) compared to the parent pyridine, which is generally deactivated towards such reactions. bhu.ac.in

In the case of Pyridine, 4-(phenylmethyl)-, 1-oxide, the C4 position is already substituted with the benzyl group. Therefore, electrophilic attack is directed to the C2 and C6 positions. The N-oxide group thus provides a synthetically useful method for introducing electrophiles at these positions. bhu.ac.in A common example of such a transformation is nitration. The nitration of pyridine N-oxides can be achieved with reagents like sulfuric acid and fuming nitric acid to yield nitro derivatives. bhu.ac.in

However, the reaction conditions play a critical role. In strongly acidic media required for nitration, the pyridine N-oxide can be protonated. Studies on the nitration of 4-benzylpyridine in aqueous sulfuric acid indicate that the reaction proceeds through the conjugate acid. rsc.org This protonated species is strongly deactivated, making the electrophilic substitution more difficult. rsc.orgrsc.org The deactivating effect of the protonated pyridyl group is significant and has been attributed primarily to the field effect of the positive charge. rsc.org

The general mechanism for electrophilic aromatic substitution involves a two-step process:

Reaction of the aromatic ring with an electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex). uci.edu

Loss of a proton from the intermediate to restore the aromaticity of the ring. uci.edu

For pyridine N-oxides, the activation of the ortho and para positions makes the initial attack by the electrophile more favorable than in non-oxidized pyridines. bhu.ac.in

Metal-Catalyzed C-H Functionalization Reactions

The N-oxide group not only modulates the electronic properties of the pyridine ring for electrophilic substitution but also serves as an effective directing group for metal-catalyzed C-H functionalization reactions. This has enabled a variety of transformations at the C2 position of the pyridine ring.

Palladium-catalyzed C-H activation is a powerful tool for forming carbon-carbon bonds. For pyridine N-oxides, the N-oxide oxygen atom can coordinate to the palladium center, directing the activation of the adjacent C-H bonds at the C2 and C6 positions. This has been successfully applied in direct arylation reactions. nih.gov

An efficient method for the selective arylation of pyridine N-oxides utilizes a ligand-free Pd(OAc)₂ catalyst with potassium (hetero)aryltrifluoroborates as the arylating agents. rsc.org This approach demonstrates broad substrate scope, affording ortho-arylated pyridine N-oxide products with high site-selectivity. nih.govrsc.org Mechanistic studies suggest that these transformations can proceed via a turnover-limiting oxidation of a dimeric Pd(II) species by the arylating partner, implicating a high-oxidation-state palladium intermediate. nih.gov Other investigations point towards a cooperative catalysis mechanism between two different palladium centers, where a cyclometalated palladium complex is responsible for the rate-determining C-H bond cleavage. berkeley.edu

| Pyridine N-Oxide Substrate | Arylating Agent | Catalyst System | Product Type | Selectivity |

|---|---|---|---|---|

| Pyridine N-oxide | Potassium aryltrifluoroborate | Pd(OAc)₂ | 2-Arylpyridine N-oxide | High ortho-selectivity |

| Substituted Pyridine N-oxides | Unactivated arenes | Pd catalyst / Ag oxidant | ortho-Arylated pyridine N-oxide | High site-selectivity |

| Pyridine N-oxides | Diaryliodonium salts | Pd(OAc)₂ | 2-Arylpyridine N-oxide | High ortho-selectivity |

Similar to palladium catalysis, nickel catalysts can effect the C-H functionalization of pyridine N-oxides. Nickel-catalyzed reactions provide a cost-effective and sustainable alternative for C-C bond formation. mdpi.com Specifically, the direct C-H activation and subsequent addition of pyridine N-oxides across alkynes have been achieved under mild nickel catalysis. elsevierpure.com

This process affords (E)-2-alkenylpyridine N-oxides with high selectivity and in moderate to good yields. elsevierpure.com The resulting products can be readily deoxygenated to furnish a wide variety of 2-substituted pyridines. The use of first-row transition metals like nickel is advantageous due to their greater abundance and lower environmental impact compared to second-row metals. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Features |

|---|---|---|---|---|

| Pyridine N-oxide | Alkyne | Nickel complex (e.g., Ni(cod)₂/PCyp₃) | (E)-2-Alkenylpyridine N-oxide | High stereoselectivity; Mild conditions |

Copper catalysts are effective in promoting the aerobic oxidation of 4-benzylpyridine N-oxides. uantwerpen.be In these reactions, the N-oxide moiety acts as a built-in activator for the oxidation of the benzylic methylene (B1212753) group (the CH₂ group of the benzyl substituent). uantwerpen.be This transformation converts the benzyl group into a benzoyl group, yielding 4-benzoylpyridine N-oxide.

The reaction is typically carried out using a copper(I) source, such as CuI, in a solvent like DMSO under an oxygen atmosphere. uantwerpen.be Interestingly, 4-benzylpyridine N-oxides have been found to be less reactive than their 2-benzyl isomers in this process. uantwerpen.be The reaction rate is influenced by substituents on both the phenyl and pyridine rings, with electron-withdrawing groups generally promoting the reaction. uantwerpen.be Mechanistic studies suggest that the oxidation does not proceed via a directed mechanism where the catalyst coordinates to the nitrogen, but rather may involve an imine-enamine tautomerization prerequisite. uantwerpen.be

| Substrate | Catalyst | Solvent | Time (h) | Yield of 4-Benzoylpyridine N-oxide (%) |

|---|---|---|---|---|

| 4-Benzylpyridine N-oxide | CuI (10 mol%) | DMSO | 48 | 79 |

| 4-(4-Chlorobenzyl)pyridine N-oxide | CuI (10 mol%) | DMSO | 24 | 88 |

| 4-(4-Trifluoromethylbenzyl)pyridine N-oxide | CuI (10 mol%) | DMSO | 24 | 71 |

Ruthenium-catalyzed cycloisomerization is a powerful synthetic method, but it is typically employed for the construction of heterocyclic rings rather than the functionalization of pre-existing ones like this compound. For instance, ruthenium catalysts such as [CpRu(CH₃CN)₃]PF₆ can catalyze the cycloisomerization of precursors like propargyl diynols to form unsaturated ketones and aldehydes. nih.gov These intermediates can then be converted into substituted pyridines through a subsequent electrocyclization-dehydration sequence. nih.gov

Therefore, while ruthenium catalysis is highly relevant to the synthesis of the pyridine scaffold, its direct application in cycloisomerization reactions starting from a stable substrate like 4-benzylpyridine N-oxide is not a common transformation.

Gold catalysis is well-known for activating alkynes and allenes towards nucleophilic attack and for promoting oxidative transformations and rearrangements. Pyridine N-oxides can serve as versatile oxidants in various metal-catalyzed reactions due to the weak N-O bond, which has a bond dissociation energy of 63.3 kcal/mol. thieme-connect.de

While pyridine N-oxides have been used as oxidants in gold-catalyzed reactions, such as the oxidative cycloisomerization of alkynyl oxiranes, specific examples detailing the gold-catalyzed oxidation or rearrangement of this compound itself are not prominently featured in the literature. thieme-connect.de The primary role of pyridine N-oxides in this context is often as an external oxidant rather than the substrate undergoing rearrangement.

Radical Reactions and H-Atom Abstraction Mechanisms

The pyridine N-oxide functional group can participate in and promote a variety of radical reactions. Generally, the N-O bond is relatively weak and can undergo homolytic cleavage under thermal or photochemical conditions. Pyridine N-oxides can be involved in photoredox-catalyzed reactions where they can react with radical species. For instance, a perfluorinated radical can add to a pyridine N-oxide to generate a radical cation intermediate, which then leads to the formation of substituted pyridines. nih.gov

In the context of "this compound," a notable reaction is the visible light-induced hydroxymethylation. researchgate.net This process is believed to proceed through a mechanism involving hydrogen atom abstraction. A plausible pathway begins with the photoexcitation of a catalyst, which then abstracts a hydrogen atom from the solvent (e.g., acetone (B3395972) or methanol). This generates a radical that can then engage with the pyridine N-oxide substrate. researchgate.net Mechanistic studies suggest that the basicity of the pyridine N-oxide allows it to interact with an acid co-catalyst, which is a crucial step in the catalytic cycle. researchgate.net

Furthermore, one-electron oxidation of pyridine N-oxides can generate N-oxide radical cations. thieme-connect.de These highly reactive species can then participate in hydrogen atom abstraction from C-H bonds of various substrates, such as cyclohexane, to initiate oxidation processes. thieme-connect.de While not demonstrated specifically for 4-benzylpyridine N-oxide, this reactivity highlights the potential for the N-oxide group to mediate radical transformations.

Table 1: Examples of Radical Reactions Involving Pyridine N-Oxides

| Reaction Type | Substrate(s) | Conditions | Key Intermediate | Ref. |

| Perfluoroalkylation | Pyridine N-oxide, Perfluoroalkyl iodide | Photocatalyst, Light | Perfluorinated radical addition to N-oxide | nih.gov |

| Hydroxymethylation | 4-Benzylpyridine N-oxide, Acetone | Photocatalyst (TX), TfOH, Visible light | Acetonyl radical | researchgate.net |

| C-H Oxidation | Pyridine N-oxide, Cyclohexane | Photoexcited chloranil | N-oxide radical cation | thieme-connect.de |

Rearrangement Reactions

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma bond migrates across a pi system. For pyridine N-oxides, the most notable of these is the Boekelheide rearrangement. This reaction specifically involves the rearrangement of α-alkylpyridine N-oxides (i.e., those with an alkyl group at the C2 or C6 position) to furnish hydroxymethylpyridines. rsc.org The mechanism is initiated by acylation of the N-oxide oxygen, followed by deprotonation of the α-methyl or methylene group. This intermediate then undergoes a concerted mdpi.commdpi.com-sigmatropic rearrangement to yield an acylated hydroxymethylpyridine, which is subsequently hydrolyzed. rsc.org

Since "this compound" has its alkyl substituent at the C4 position, it cannot directly undergo the classical Boekelheide rearrangement, which requires the substituent to be at an alpha-position (C2 or C6).

However, related mdpi.commdpi.com-sigmatropic rearrangements are known for substituted pyridine N-oxides. For example, the thermal rearrangement of 2-allyloxypyridine (B1265830) N-oxides involves competing nih.govresearchgate.net and mdpi.commdpi.com sigmatropic shifts. arkat-usa.org More relevant to the target structure, an effective method has been developed for the acylation of 2-benzylpyridine (B1664053) N-oxides, which then undergo a rapid in situ mdpi.commdpi.com-sigmatropic rearrangement. mdpi.com This transformation proceeds under mild conditions to afford phenyl(pyridin-2-yl)methyl esters. mdpi.com This suggests that if an appropriate migrating group were present, the pyridine N-oxide framework could facilitate such rearrangements, although the specific substrate, 4-benzylpyridine N-oxide, is not primed for the most common examples of these reactions.

Pyridine N-oxides, including "this compound," can act as effective external oxidants in metal-catalyzed reactions. A prominent example is the gold(I)-catalyzed oxidative rearrangement of propargyl alcohols. nih.govmdpi.com In these reactions, the pyridine N-oxide serves as an oxygen atom source, facilitating the transformation of propargyl alcohols into valuable 1,3-diketones under mild conditions. nih.govmdpi.commdpi.com

The proposed mechanism involves the coordination of the pyridine N-oxide to the gold(I) catalyst. nih.gov This activates the system and promotes the rearrangement cascade. The use of N-oxides as nucleophilic oxidants has significantly expanded the scope of oxidative gold catalysis, enabling a variety of powerful transformations. thieme-connect.de The reaction is highly efficient and selective, avoiding the formation of common side-products. nih.govmdpi.com While specific studies on 4-benzylpyridine N-oxide in this exact context are not detailed, its behavior is expected to be consistent with that of other pyridine N-oxides used as oxidants in such transformations. mdpi.com

Cycloaddition Reactions Involving the Pyridine N-Oxide Ring

The pyridine N-oxide moiety possesses a 1,3-dipolar character (C=N(+)-O(-)), which allows it to participate in 1,3-dipolar cycloaddition reactions. nih.gov This reactivity provides a pathway for the synthesis of various heterocyclic systems. The N-O bond of the pyridine N-oxide can react with various dipolarophiles, such as alkenes and alkynes. nih.gov

However, the aromaticity of the pyridine ring means that it does not readily participate as a diene in Diels-Alder [4+2] cycloaddition reactions. Such reactions are generally difficult to achieve in high yield due to unfavorable electronics. thieme-connect.de The synthesis of the pyridine ring itself is often accomplished via inverse electron demand Diels-Alder reactions of electron-poor dienes like 1,2,4-triazines, followed by aromatization. thieme-connect.de

For "this compound," the primary mode of cycloaddition would be expected to involve the N-oxide functional group acting as a 1,3-dipole. The reaction would likely occur with electron-deficient alkenes or alkynes, leading to the formation of isoxazoline (B3343090) or isoxazole (B147169) rings, respectively, fused to the pyridine core. Subsequent rearrangement or fragmentation of these initial adducts is common.

Deprotonation and Metallation Reactions, Particularly at Alpha Positions

The N-oxide group significantly influences the acidity of the protons on the pyridine ring. Due to its electron-withdrawing nature through induction and its ability to stabilize a negative charge via resonance, the protons at the alpha-positions (C2 and C6) of pyridine N-oxides are significantly more acidic than those in the parent pyridine. thieme-connect.de This allows for regioselective deprotonation at these positions using strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). rsc.org The resulting organolithium species can then be trapped with various electrophiles to introduce substituents specifically at the C2 or C6 position. rsc.org

In "this compound," there are two primary sites for deprotonation: the alpha-protons of the pyridine ring (at C2 and C6) and the benzylic protons of the 4-(phenylmethyl) group. The benzylic protons are also acidic due to the ability of the adjacent phenyl ring to stabilize the resulting carbanion through resonance. rsc.org

The choice of base and reaction conditions can influence the site of deprotonation. While the N-oxide activates the alpha-ring positions, the benzylic position is also a viable site for metallation. Research on the closely related 2-benzylpyridine N-oxides in enantioselective Mannich-type reactions has shown that deprotonation at the benzylic position is challenging due to the relatively low acidity of these protons, requiring the use of a potent organosuperbase. nih.gov This suggests a competition between deprotonation at the ring's alpha-position and the benzylic side chain, with the former being generally favored with standard bases like LDA. Subsequent reaction with an electrophile would then yield the corresponding substituted derivative.

Influence of the N-Oxide Moiety on Regioselectivity and Stereoselectivity (e.g., in Mannich-type Reactions)

The N-oxide moiety exerts a profound influence on the regioselectivity and stereoselectivity of reactions involving the pyridine ring system.

Regioselectivity: The N-oxide group activates the pyridine ring for both electrophilic and nucleophilic attack. Through resonance, electron density is increased at the C2, C4, and C6 positions, but the positively charged nitrogen makes these positions electrophilic and susceptible to nucleophilic attack after activation of the oxygen atom. thieme-connect.descripps.edu This directs incoming nucleophiles preferentially to the alpha (C2, C6) and gamma (C4) positions. For electrophilic substitution, the N-oxide is a strongly activating, ortho-, para-directing group.

Stereoselectivity: The N-oxide group can play a crucial role in controlling stereoselectivity, particularly when used as a ligand in metal-catalyzed reactions or as part of a chiral organocatalyst. nih.govmdpi.com The oxygen atom can act as a Lewis base, coordinating to metal centers or other reagents, thereby organizing the transition state to favor the formation of one stereoisomer over another. mdpi.com

In the context of Mannich-type reactions, the N-oxide is essential for achieving high stereoselectivity. In the reaction of 2-benzylpyridine N-oxides with N-Boc imines, control experiments revealed that the N-oxide moiety proximate to the nucleophilic site is critical for controlling the stereochemical outcome. rsc.org A similar reaction with 4-benzylpyridine N-oxide proceeded with good diastereoselectivity but poor enantioselectivity, indicating that the position of the N-oxide relative to the reacting center is vital. rsc.org This suggests the N-oxide participates in organizing the transition state, possibly through hydrogen bonding or coordination, to achieve facial selectivity in the attack on the electrophile.

Table 2: Summary of N-Oxide Influence on Reactivity

| Feature | Influence of N-Oxide Moiety | Example Reaction | Ref. |

| Regioselectivity | Activates C2 and C4 positions for nucleophilic attack. | Addition of Grignard reagents | thieme-connect.de |

| Stereoselectivity | Acts as a coordinating group to control transition state geometry. | Asymmetric allylation reactions | nih.govmdpi.com |

| Acidity | Increases acidity of α-protons on the pyridine ring. | α-Lithiation and substitution | rsc.org |

| Stereocontrol | Essential for high enantioselectivity in certain reactions. | Mannich-type reaction of 2-benzylpyridine N-oxides | rsc.org |

Applications of Pyridine N Oxides in Advanced Organic Synthesis

Pyridine (B92270) N-Oxides as Versatile Synthetic Intermediates

Pyridine N-oxides, including 4-benzylpyridine (B57826) N-oxide, are highly valuable synthetic intermediates in organic chemistry. The presence of the N-oxide functional group significantly alters the electronic properties of the pyridine ring, rendering it more susceptible to a variety of chemical transformations. This activation facilitates reactions that are otherwise difficult to achieve with the parent pyridine.

The N-oxide moiety enhances the reactivity of the pyridine ring towards both nucleophilic and electrophilic substitution. It can act as an electron-donating group through resonance, increasing electron density at the 2- and 4-positions, while the oxygen atom itself can be a site for electrophilic attack. This dual reactivity allows for the regioselective functionalization of the pyridine ring. Following the desired transformations, the N-oxide group can be readily removed through deoxygenation, restoring the pyridine ring and making it a useful temporary activating group.

Utilization as Protecting Groups and Auxiliary Agents

While not a conventional protecting group in the sense of masking a reactive functional group, the N-oxide moiety in compounds like 4-benzylpyridine N-oxide can be considered an auxiliary agent that modulates the reactivity of the molecule. By converting the nitrogen of the pyridine ring to its N-oxide, its basicity is significantly reduced, which can prevent unwanted side reactions in syntheses involving acid-sensitive reagents or substrates.

Furthermore, the N-oxide group acts as a powerful activating group for C-H functionalization at the positions ortho to the nitrogen atom. This directing effect is a key feature of its utility as a synthetic auxiliary, enabling the introduction of various substituents at specific locations on the pyridine ring. In some asymmetric synthesis protocols, chiral pyridine N-oxide derivatives serve as crucial auxiliaries to induce stereoselectivity.

Pyridine N-Oxides as Oxidizing Agents in Organic Transformations

Research has demonstrated the successful copper-catalyzed aerobic oxidation of various substituted 4-benzylpyridine N-oxides. The reaction conditions and yields vary depending on the electronic nature of the substituents on both the pyridine and the phenyl rings.

| Substrate (4-Benzylpyridine N-oxide derivative) | Product (4-Benzoylpyridine N-oxide derivative) | Yield (%) umich.edu |

|---|---|---|

| Unsubstituted | Unsubstituted | 71 |

| 4-Methoxybenzyl | 4-Methoxybenzoyl | 52 |

| 4-Chlorobenzyl | 4-Chlorobenzoyl | 88 |

| 4-(Trifluoromethyl)benzyl | 4-(Trifluoromethyl)benzoyl | 81 |

| 2-Chlorobenzyl | 2-Chlorobenzoyl | 75 |

Role as Ligands in Metal Complexes and Coordination Chemistry

The oxygen atom of the N-oxide group in pyridine N-oxides is a hard donor and readily coordinates to a wide variety of metal ions, making these compounds valuable ligands in coordination chemistry. wikipedia.org The resulting metal complexes have found applications in catalysis and materials science. 4-Benzylpyridine N-oxide, with its benzyl (B1604629) substituent, can introduce steric bulk and potentially engage in secondary interactions within the coordination sphere, influencing the structure and reactivity of the resulting metal complexes.

Transition metal complexes of pyridine N-oxides are common, with the ligand typically binding through the oxygen atom. wikipedia.org The coordination can lead to the formation of mononuclear, binuclear, or polymeric structures depending on the metal ion, the counter-ion, and the stoichiometry of the reaction.

Organocatalytic Applications of Pyridine N-Oxide Derivatives

Chiral pyridine N-oxide derivatives have emerged as a significant class of organocatalysts, particularly in asymmetric synthesis where they can act as Lewis bases to activate silicon-based reagents. nih.gov While many studies focus on bipyridine N,N'-dioxides, investigations into simpler chiral pyridine N-oxides have also been fruitful.

In a notable example of its application in organocatalysis, 4-benzylpyridine N-oxide has been utilized as a substrate in an enantioselective direct Mannich-type reaction catalyzed by a chiral bis(guanidino)iminophosphorane organosuperbase. rsc.org Although the enantioselectivity was low in this specific case, the reaction proceeded smoothly with good diastereoselectivity, highlighting the potential of such scaffolds in asymmetric transformations.

| Pronucleophile | Diastereomeric Ratio (dr) rsc.org | Enantiomeric Excess (ee, %) rsc.org |

|---|---|---|

| 4-Benzylpyridine N-oxide | 89:11 | 32 |

Photocatalytic Applications

In recent years, pyridine N-oxides have gained attention in the field of photocatalysis, where they can serve as redox auxiliaries and radical acceptors. Under visible light irradiation, pyridine N-oxides can participate in single-electron transfer (SET) processes to generate reactive radical intermediates.

Pyridine N-oxides can be employed as hydrogen atom transfer (HAT) reagents in photochemical C-H functionalization reactions. nih.gov Upon photoexcitation, often in the presence of a photosensitizer, the N-oxide can be oxidized to a highly reactive N-oxy radical cation, which is capable of abstracting a hydrogen atom from a C-H bond to generate a carbon-centered radical. This radical can then engage in various synthetic transformations. While specific examples detailing the use of 4-benzylpyridine N-oxide in this context are emerging, the general reactivity profile of pyridine N-oxides suggests its applicability in such photocatalytic cycles.

Precursors for N-Oxypyridinium Salts and Subsequent Radical Generation

Pyridine N-oxides are valuable precursors for the in-situ generation of N-oxypyridinium salts, which are effective for subsequent radical generation. Treatment of a pyridine N-oxide with an acyl chloride, for instance, forms an N-acyloxypyridinium salt. These salts can then undergo photochemical fragmentation to generate carbon-centered radicals via decarboxylation.

This strategy has been successfully applied in Minisci-type alkylation reactions. umich.eduumich.edu The in-situ formation of these redox-active esters from readily available pyridine N-oxides and acyl chlorides provides a convenient and efficient method for generating a wide range of alkyl radicals under mild, visible-light-mediated conditions. This approach circumvents the need for potentially toxic or unstable radical precursors.

Building Blocks for Complex Heterocyclic Architectures

Pyridine, 4-(phenylmethyl)-, 1-oxide, also known as 4-benzylpyridine N-oxide, serves as a versatile building block in organic synthesis for the construction of complex heterocyclic frameworks. The presence of the N-oxide functionality significantly modifies the electronic properties of the pyridine ring, enhancing its reactivity and enabling transformations that are not readily achievable with the parent pyridine. This allows it to participate in a variety of reactions, acting as both a nucleophile and, after modification, an electrophile to generate intricate molecular structures.

One key application of 4-benzylpyridine N-oxide is its use as a pronucleophile. The methylene (B1212753) group adjacent to the pyridine ring is activated by the N-oxide, facilitating its deprotonation to form a carbanion. This nucleophilic species can then engage in addition reactions with various electrophiles.

A notable example is its participation in enantioselective direct Mannich-type reactions. In a study, 4-benzylpyridine N-oxide was tested as a pronucleophile in a reaction catalyzed by a chiral bis(guanidino)iminophosphorane organosuperbase. nih.govresearchgate.net While the reaction with 2-benzylpyridine (B1664053) N-oxides under these conditions showed high enantioselectivity, the reaction with 4-benzylpyridine N-oxide proceeded smoothly with good diastereoselectivity but resulted in a low enantiomeric excess (ee) of 32%. nih.govrsc.org This finding underscores the critical role of the N-oxide moiety's proximity to the nucleophilic site in controlling the stereochemical outcome of such transformations. nih.govrsc.org

| Reactants | Catalyst System | Product Stereoselectivity | Reference |

|---|---|---|---|

| 4-Benzylpyridine N-oxide and N-Boc imine | Chiral bis(guanidino)iminophosphorane | Good diastereoselectivity, 32% ee | nih.gov |

Furthermore, 4-benzylpyridine N-oxide can be transformed to serve as an electrophilic building block. Through a copper-catalyzed aerobic oxidation, the benzylic methylene group can be converted into a carbonyl group, yielding the corresponding benzoylpyridine N-oxide. uantwerpen.be This transformation is significant because the N-oxide moiety acts as a built-in activator for the benzylic oxidation, proceeding without the need for additives that are typically required for the oxidation of the parent benzylpyridines. uantwerpen.be

The resulting benzoylpyridine N-oxide is a valuable intermediate. The versatile N-oxide group can then direct or facilitate the post-functionalization of the pyridine ring, enabling efficient carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-chlorine bond-forming reactions with both nucleophiles and electrophiles. uantwerpen.be Research has shown that while 2-benzylpyridine N-oxides are generally more reactive in these oxidations, a range of 4-benzylpyridine N-oxides can be successfully oxidized to provide moderate to good yields of the ketone products. uantwerpen.be For instance, the oxidation of unsubstituted 4-benzylpyridine N-oxide afforded the product in good yield, albeit over a longer reaction time compared to its 2-substituted isomer. uantwerpen.be

| Substrate | Catalyst | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 4-Benzylpyridine N-oxide | CuI (10 mol%) | DMSO | 48h | Good | uantwerpen.be |

| 4-Benzylpyridine N-oxides with electron-withdrawing groups | CuI (10 mol%) | DMSO | 24h | 59-88% | uantwerpen.be |

| 4-Benzylpyridine N-oxides with electron-donating groups | CuI (10 mol%) | DMSO | - | 24-52% | uantwerpen.be |

The dual reactivity of this compound, as both a precursor to nucleophilic and electrophilic intermediates, establishes it as a valuable component in the synthetic chemist's toolbox for assembling complex heterocyclic architectures.

Theoretical and Computational Studies of Pyridine N Oxides

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

No specific Density Functional Theory (DFT) studies detailing the optimized geometry, bond lengths, or bond angles for 4-benzylpyridine (B57826) N-oxide were found in the search results. DFT is a common method used to investigate the electronic structure of molecules, and such studies on other pyridine (B92270) N-oxides have been used to understand the effects of different substituents on the pyridine ring and the N-O bond. For instance, studies on 4-nitropyridine (B72724) N-oxide have used DFT to determine its molecular structure. nih.govresearchgate.net

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals (FMO), HOMO-LUMO Energy Gaps)

There is no available data from electronic structure analyses, such as the energies of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for 4-benzylpyridine N-oxide. This type of analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A small HOMO-LUMO gap generally indicates higher chemical reactivity. nih.gov

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Specific Natural Bond Orbital (NBO) analysis results for 4-benzylpyridine N-oxide, which would provide insight into charge transfer, hyperconjugative interactions, and the nature of the N-O bond, were not found. NBO analysis is a powerful tool for translating computational wavefunction data into the familiar language of Lewis structures, including bonds, lone pairs, and intermolecular interactions. uni-muenchen.dejoaquinbarroso.comwisc.edu

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map for 4-benzylpyridine N-oxide is not available in the provided literature. MEP maps are used to visualize the charge distribution of a molecule and to predict sites for electrophilic and nucleophilic attack. nih.govchemrxiv.org For substituted pyridines, MEP analysis has been used to evaluate the reactivity of the heterocyclic nitrogen. nih.gov

Mechanistic Predictions and Transition State Analysis through Computational Modeling

No computational studies on reaction mechanisms, transition states, or activation energies involving 4-benzylpyridine N-oxide were identified. Such studies are vital for predicting reaction pathways and understanding kinetic feasibility. Computational modeling has been applied to understand mechanisms like oxidation or cycloaddition for other N-oxides. researchgate.netmdpi.commdpi.com

Correlation between Experimental Spectroscopic Data and Theoretical Calculations

A direct correlation between experimentally obtained spectroscopic data (such as IR, Raman, or NMR) and theoretically calculated spectra for 4-benzylpyridine N-oxide could not be performed as no dedicated computational spectroscopic studies were found. Correlating experimental and theoretical data is a standard method for validating computational models and accurately assigning spectral features. nih.gov

Advanced Spectroscopic Characterization Techniques for Pyridine N Oxides

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FT-IR), Raman Spectroscopy)

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is a powerful tool for probing the specific bonds and functional groups within a molecule. In the analysis of pyridine (B92270) N-oxides, particular attention is given to the characteristic vibrations of the N-O bond and the shifts in the pyridine ring modes upon N-oxidation.

For the parent compound, pyridine N-oxide, the N-O stretching vibration is a key diagnostic feature. It is typically observed as a strong band in the infrared spectrum. While some earlier studies assigned this band to a frequency around 1254 cm⁻¹, later work has identified a strong absorption between 832-850 cm⁻¹ as the characteristic N-O stretching vibration. The attachment of an oxygen atom to the nitrogen significantly perturbs the vibrational modes of the pyridine ring.

In the case of 4-benzylpyridine (B57826) N-oxide, the spectra would be a composite of the vibrations from the 4-substituted pyridine N-oxide core and the benzyl (B1604629) group. Key expected vibrational bands are summarized in the table below, based on data from related pyridine N-oxide compounds. The presence of the benzyl group introduces its own characteristic C-H stretching and bending modes, as well as aromatic ring vibrations.

Table 1: Characteristic Vibrational Frequencies for Pyridine N-Oxide Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Notes |

| N-O Stretch | 1305 / ~840 | Raman / IR | The assignment of this band varies in the literature, with strong bands observed in both regions. |

| Pyridine Ring Breathing | ~1020 | Raman / IR | Shifted upon N-oxidation from the parent pyridine. |

| C=C/C=N Ring Stretches | 1450 - 1620 | Raman / IR | The pattern and position of these bands are sensitive to substitution on the ring. |

| Aromatic C-H Stretch (Benzyl) | 3000 - 3100 | IR / Raman | Characteristic of the phenyl group. |

| Aliphatic C-H Stretch (Methylene) | 2850 - 2960 | IR / Raman | From the -CH₂- bridge. |

Studies on similar molecules, like 4-nitro(pyridine N-oxide), using Surface-Enhanced Raman Scattering (SERS), show that the N-O stretching mode does not significantly shift upon adsorption to silver surfaces, suggesting it does not directly interact with the metal. This indicates the N-O bond's stability and relative isolation from certain intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is fundamental for elucidating the precise chemical environment of hydrogen and carbon atoms in a molecule. The N-oxidation of a pyridine ring induces significant and predictable changes in the chemical shifts of the ring's protons and carbons.

Upon N-oxide formation, the electron-donating character of the N-O group increases electron density at the ortho (C2, C6) and para (C4) positions through resonance, causing an upfield (shielding) shift in their ¹³C NMR signals. Conversely, the meta positions (C3, C5) are deshielded and experience a downfield shift. core.ac.uk This effect is clearly seen when comparing the spectra of pyridines with their N-oxide counterparts.

For 4-benzylpyridine N-oxide, the ¹H NMR spectrum would show distinct signals for the pyridine ring protons, the methylene (B1212753) bridge protons, and the phenyl group protons. The protons on the pyridine ring ortho to the N-oxide group (H2, H6) are expected to be shifted downfield compared to the meta protons (H3, H5) due to the anisotropic effect of the N-O bond. The ¹³C NMR spectrum would reflect the characteristic upfield shift of C4 and C2/C6 and a downfield shift of C3/C5.

The following table provides typical chemical shift data for related pyridine N-oxide structures, which serve as a reference for interpreting the spectra of 4-benzylpyridine N-oxide. rsc.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Pyridine N-Oxide Derivatives in CDCl₃

| Compound | Nucleus | C2/H2, C6/H6 | C3/H3, C5/H5 | C4/H4 | Substituent |

| Pyridine N-Oxide | ¹H | 8.25-8.27 (m) | 7.35-7.37 (m) | 7.35-7.37 (m) | - |

| ¹³C | 125.3 / 125.5 | 125.3 / 125.5 | 138.5 | - | |

| 4-Methylpyridine N-Oxide | ¹H | 8.13 (s) | 7.12 (s) | - | CH₃: 2.37 (s) |

| ¹³C | 126.6 | 138.0 | 138.4 | CH₃: 20.1 |

Advanced 2D NMR techniques such as HMQC and HMBC are routinely used to unambiguously assign all proton and carbon signals, especially for complex substituted derivatives. core.ac.uk

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis, Fluorescence, Photoluminescence)

UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule. Pyridine N-oxides exhibit characteristic absorption bands in the UV region arising from π → π* and n → π* transitions. The strong π → π* transition is typically observed around 280 nm in aprotic solvents. researchgate.net

The introduction of a benzyl group at the 4-position is expected to influence the electronic spectrum. The benzyl chromophore itself has absorptions in the UV region, and its conjugation with the pyridine N-oxide ring system can lead to shifts in the absorption maxima (λ_max) and changes in molar absorptivity. Studies on 4-nitropyridine (B72724) N-oxide, another 4-substituted derivative, show a solvatochromic effect, where the absorption maximum shifts depending on the hydrogen-bond donating ability of the solvent, with λ_max observed between 330-355 nm. researchgate.net This highlights the sensitivity of the electronic structure to the local environment.

The fluorescence properties of 4-benzylpyridine N-oxide would depend on the nature of its lowest excited state and the efficiency of non-radiative decay pathways. Fused furo[2,3-b]pyridine (B1315467) derivatives, which share the pyridine core, are known to be blue emitters, with absorption bands in the 250 to 390 nm range attributed to π → π* and n → π* transitions. researchgate.net

X-ray Diffraction Studies (e.g., Single Crystal X-ray Diffraction for Structural Elucidation)

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. For pyridine N-oxide derivatives, X-ray crystallography confirms the molecular geometry and provides insight into how substituents and crystal packing forces affect the structure.

In a hypothetical crystal structure of 4-benzylpyridine N-oxide, key parameters of interest would be the N-O bond length, the planarity of the pyridine ring, the torsion angle between the pyridine and phenyl rings, and any intermolecular interactions such as hydrogen bonding or π–π stacking involving the aromatic rings.

Dielectric Spectroscopy

Dielectric spectroscopy measures the dielectric properties of a medium as a function of frequency. It provides information about the molecular dipole moment and the relaxation processes that occur when an external electric field is applied. Pyridine N-oxides are highly polar molecules due to the significant charge separation in the N-O bond, giving them large dipole moments (for pyridine N-oxide, it is ~4.37 D).

Mass Spectrometry Techniques (e.g., ESI-MS)

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for polar molecules like pyridine N-oxides, as it typically generates abundant protonated molecular ions [M+H]⁺ with minimal fragmentation. researchgate.net

A common characteristic in the mass spectra of N-oxides is the potential for deoxygenation (loss of an oxygen atom, a 16 Da difference) in the ion source, which can sometimes complicate analysis by generating an ion corresponding to the parent pyridine. researchgate.netnih.gov However, ESI is generally considered less prone to this thermal degradation than other methods. nih.gov The stability of the protonated molecule and its fragmentation pathways can be studied using tandem mass spectrometry (MS/MS).

ESI-MS has also been employed in combination with metal complexation to differentiate between positional isomers of substituted pyridine N-oxides. For 4-benzylpyridine N-oxide (C₁₂H₁₁NO, Molecular Weight: 185.22 g/mol ), ESI-MS would be expected to show a prominent ion at m/z 186.23 corresponding to the [M+H]⁺ species. Subsequent MS/MS analysis could reveal characteristic fragmentation patterns, such as cleavage at the methylene bridge or loss of fragments from the aromatic rings.

Integration of Spectroscopic Data with Chemometric Approaches for Quantitative and Qualitative Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. When applied to spectroscopy, chemometric approaches can enhance qualitative and quantitative analysis, especially for complex mixtures or for differentiating closely related compounds.

For pyridine N-oxide derivatives, techniques like Principal Component Analysis (PCA) can be applied to spectroscopic data sets (e.g., from ESI-MS with different metal adducts) to identify patterns and differentiate isomers. In a study on pyrazine (B50134) N-oxides, PCA was used to explore trends in the mass spectra based on the nature and position of substituents, successfully achieving differentiation between regioisomers.

Similarly, combining FT-IR or Raman spectra with chemometric models could be used for the quantitative determination of 4-benzylpyridine N-oxide in a mixture or to monitor its formation during a chemical reaction. These approaches are powerful for quality control and process monitoring applications where subtle spectral differences need to be reliably detected and quantified.

Synthesis and Reactivity of Specific Pyridine, 4 Phenylmethyl , 1 Oxide Analogues and Derivatives

2-Benzylpyridine (B1664053) N-Oxide and its Transformations

2-Benzylpyridine N-oxide, an isomer of 4-benzylpyridine (B57826) N-oxide, serves as a versatile substrate in a range of chemical reactions. The proximity of the N-oxide group to the benzylic methylene (B1212753) group critically influences its reactivity, enabling transformations that are challenging for the parent pyridine (B92270).

A significant advancement in the functionalization of azaarenes involves the use of 2-benzylpyridine N-oxides as pronucleophiles in asymmetric reactions. rsc.orgnih.gov Researchers have successfully employed these compounds, which possess less acidic α-protons, in enantioselective direct Mannich-type reactions with N-Boc imines. rsc.orgnih.govresearchgate.net This transformation is effectively catalyzed by a chiral bis(guanidino)iminophosphorane, an organosuperbase capable of overcoming the low acidity of the pronucleophiles. rsc.orgnih.gov

The reaction demonstrates good diastereo- and enantioselectivities. nih.gov Control experiments have revealed that the N-oxide moiety plays a crucial role in achieving high stereoselectivity. rsc.orgnih.govresearchgate.net Its proximity to the nucleophilic site is considered essential for controlling the stereochemical outcome in a highly enantioselective manner. rsc.org When the analogous 4-benzylpyridine N-oxide was tested under the same catalytic system, the reaction proceeded with good diastereoselectivity but resulted in a low enantiomeric excess (ee) of 32%. rsc.org This highlights the importance of the substituent position in directing the stereochemistry of the reaction.

Table 1: Enantioselective Mannich-Type Reaction of Substituted 2-Benzylpyridine N-Oxides

| Pronucleophile (Substituent on Phenyl Ring) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) | Source |

|---|---|---|---|---|

| None | 95 | 91:9 | 90 | nih.gov |

| p-Methyl | 94 | 91:9 | 91 | nih.gov |

| m-Methyl | 95 | 92:8 | 91 | nih.gov |

| o-Methyl | 42 | 91:9 | 84 | nih.gov |

2-Benzylpyridine N-oxides undergo an efficient tandem acylation and in situ researchgate.netresearchgate.net-sigmatropic rearrangement, a process known as the Boekelheide rearrangement. lookchem.com This transformation provides a practical method for synthesizing valuable pyridyl carbinol derivatives. lookchem.com The reaction is typically initiated by treating the 2-benzylpyridine N-oxide with an acyl chloride in the presence of a base. lookchem.com

Optimization studies found that using pyridine as the base and dichloromethane (B109758) (DCM) as the solvent at room temperature provides the product in high yield (92%). lookchem.com The reaction has a broad substrate scope, with various substituted 2-benzylpyridine N-oxides reacting with acetyl chloride to afford the corresponding acylation products in yields ranging from 55% to 94%. lookchem.com This method is scalable and demonstrates high functional group tolerance. lookchem.com Furthermore, the use of a chiral acylating agent, such as (R)-Mosher's acyl chloride, allowed for the synthesis of phenyl-2-pyridylmethanol with good enantioselectivity (91:9 enantiomeric ratio). lookchem.com

Table 2: Substrate Scope for the Acylation of Substituted 2-Benzylpyridine N-Oxides

| Substituent on Pyridine Ring | Substituent on Benzyl (B1604629) Ring | Product | Yield (%) | Source |

|---|---|---|---|---|

| None | None | 3a | 92 | lookchem.com |

| None | 4-Methyl | 3b | 94 | lookchem.com |

| None | 4-Methoxy | 3c | 88 | lookchem.com |

| None | 4-Fluoro | 3d | 91 | lookchem.com |

| 4-Methyl | None | 3j | 85 | lookchem.com |

| 5-Nitro | None | 3l | 55 | lookchem.com |

The benzylic methylene group of benzylpyridine N-oxides can be oxidized to a carbonyl group via a copper-catalyzed aerobic process. uantwerpen.be This reaction utilizes molecular oxygen as the oxidant and proceeds effectively without the need for additives that are typically required for the oxidation of the corresponding benzylpyridines. uantwerpen.be The N-oxide moiety functions as a built-in activator for the benzylic oxidation. uantwerpen.be

Using copper(I) iodide (CuI) as a catalyst in DMSO at 100°C under an oxygen atmosphere, 2-benzylpyridine N-oxide is smoothly oxidized. uantwerpen.be The reaction is sensitive to the electronic properties of the substrate. While the oxidation occurs smoothly in most cases, the formation of corresponding aroylpyridines through N-deoxygenation can be a competing pathway. uantwerpen.be The versatility of the N-oxide group in the resulting benzoylpyridine N-oxide products allows for subsequent functionalization of the pyridine ring through various C-C, C-N, C-O, and C-Cl bond-forming reactions. uantwerpen.be

Other Substituted Benzylpyridine N-Oxides and Their Derived Reactivity

The reactivity of benzylpyridine N-oxides is highly dependent on the substitution pattern on both the pyridine and phenyl rings, as well as the position of the benzyl group.

In the context of enantioselective Mannich-type reactions, substituents on the phenyl ring of 2-benzylpyridine N-oxide influence both yield and stereoselectivity. nih.gov As shown in Table 1, substrates with electron-donating methyl groups at the para or meta positions provide high yields and enantioselectivities. nih.gov However, a methyl group at the sterically hindered ortho position leads to a significantly lower yield and slightly reduced enantioselectivity. nih.gov

The copper-catalyzed aerobic oxidation pathway also shows significant variation with different isomers. uantwerpen.be 2-Benzylpyridine N-oxides are generally more reactive than their 4-benzyl isomers. uantwerpen.be For instance, the oxidation of the 4-benzyl regioisomer required a longer reaction time (48 hours) to achieve a 71% yield. uantwerpen.be In contrast, 3-benzylpyridine (B1203931) N-oxide proved to be unreactive under the same conditions, highlighting a strong regiochemical dependence. uantwerpen.be This difference in reactivity compared to analogous benzylpyridines suggests a distinct reaction mechanism for the N-oxide substrates. uantwerpen.be

Future Directions in Pyridine N Oxide Research

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of pyridine (B92270) N-oxides often involves peroxy acids, which can present safety and sustainability challenges. Future research is increasingly focused on developing greener, more efficient, and safer synthetic routes.

A significant advancement is the use of copper-catalyzed aerobic oxidation. uantwerpen.be This methodology utilizes molecular oxygen as the ultimate oxidant, a more sustainable alternative to conventional reagents. For instance, the oxidation of 4-benzylpyridine (B57826) N-oxide derivatives can be achieved using a copper iodide (CuI) catalyst in a solvent like dimethyl sulfoxide (B87167) (DMSO) under an oxygen atmosphere. uantwerpen.be This approach not only represents a greener synthetic pathway but also serves as a method for the functionalization of the benzylic position. uantwerpen.be

Another promising avenue is the adoption of continuous flow technology. Packed-bed microreactors using catalysts like titanium silicalite (TS-1) with hydrogen peroxide as the oxidant offer a safer, more efficient, and highly scalable process compared to batch reactors. organic-chemistry.org Such systems have demonstrated remarkable stability, operating for extended periods without loss of catalyst activity, which is particularly advantageous for industrial-scale production. organic-chemistry.org

Exploration of New Catalytic Applications (e.g., Organocatalysis, Photocatalysis, and Ligand Design)

The catalytic potential of pyridine N-oxides, including 4-benzylpyridine N-oxide, is a rapidly expanding field. The N-oxide moiety significantly alters the electronic properties of the pyridine ring, opening up new catalytic possibilities.

Organocatalysis: The N-oxide group enhances the acidity of adjacent protons. For example, the pKa of the benzylic protons in 4-benzylpyridine N-oxide is 25.2 (in DMSO), which is more acidic than that of 4-benzylpyridine (pKa = 26.7). researchgate.net This increased acidity allows these compounds to act as pronucleophiles in organocatalytic reactions. In a notable example, 4-benzylpyridine N-oxide was used in a Mannich-type reaction catalyzed by a chiral organosuperbase. While the reaction proceeded with good diastereoselectivity, it highlighted that the proximity of the N-oxide to the reactive center is crucial for achieving high enantioselectivity. researchgate.netnih.govrsc.org